molecular formula C6H9N B6264108 2-ethylbut-2-enenitrile CAS No. 89580-25-6

2-ethylbut-2-enenitrile

Cat. No.: B6264108
CAS No.: 89580-25-6
M. Wt: 95.1
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Description

2-Ethylbut-2-enenitrile is an organic compound with the molecular formula C6H9N . As a nitrile, it features a cyano functional group (-C≡N), which is a key structural motif in organic synthesis. This class of compounds is frequently utilized as a versatile building block in medicinal chemistry and materials science research. The nitrile group can be transformed into other valuable functional groups, such as carboxylic acids, amides, or amines, making it a valuable intermediate for constructing more complex molecules . Researchers may employ this compound in the development of novel pharmaceuticals, agrochemicals, or specialty polymers. Please note that this compound is designated for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Specific physical and chemical property data, such as boiling point and density, for this specific isomer are not fully available in the current data sources. For their safety, researchers should handle all chemicals with appropriate precautions. Refer to the material safety data sheet for detailed hazard and handling information.

Properties

CAS No.

89580-25-6

Molecular Formula

C6H9N

Molecular Weight

95.1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethylbut 2 Enenitrile

Stereoselective Synthesis Approaches

The geometry of the double bond in 2-ethylbut-2-enenitrile (B2705576) is a critical aspect of its structure. Achieving control over the (E) and (Z) isomers is paramount for applications where specific stereoisomers are required.

(E)/(Z) Isomer Control in Olefin Formation

The formation of the trisubstituted olefin in this compound can be approached through various olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this transformation, generally favoring the formation of the (E)-isomer. wikipedia.orgalfa-chemistry.com The reaction involves a stabilized phosphonate (B1237965) carbanion, which reacts with a ketone. For the synthesis of this compound, this would involve the reaction of a cyanomethylphosphonate with butan-2-one.

The stereochemical outcome of the HWE reaction is influenced by several factors, including the nature of the phosphonate, the base used for deprotonation, the solvent, and the reaction temperature. researchgate.net Generally, the use of non-coordinating cations (like Na+) and thermodynamic control conditions (higher temperatures) leads to a higher proportion of the more stable (E)-isomer. wikipedia.org Conversely, kinetic control and the use of modified phosphonates, such as those in the Still-Gennari modification, can favor the (Z)-isomer, although this is more predictable for aldehydes than for ketones. nrochemistry.com

Method Typical Reagents Predominant Isomer Key Influencing Factors
Standard HWEDiethyl cyanomethylphosphonate, NaH, THF(E)Thermodynamic control, steric hindrance.
Still-Gennari ModificationBis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate, KHMDS, 18-crown-6(Z)Kinetically controlled addition, accelerated elimination.

Diastereoselective Routes to Substituted Analogs

While this compound itself is achiral, the introduction of substituents on the ethyl or methyl groups can create stereocenters. Diastereoselective synthesis of such analogs would require chiral auxiliaries or catalysts. For instance, an asymmetric hydrocyanation of a suitable trisubstituted alkyne could be envisioned, although this remains a challenging transformation. organic-chemistry.org Alternatively, a diastereoselective alkylation of a chiral nitrile precursor could establish the desired stereochemistry before the formation of the double bond. duq.edu

Carbon-Carbon Bond Formation Strategies

The construction of the carbon skeleton of this compound can be achieved through several key carbon-carbon bond-forming reactions.

Alkylation Reactions for Precursors and Derivatives

Alkylation of nitrile-stabilized carbanions is a fundamental strategy for building up the carbon framework. duq.edu A plausible route to a precursor for this compound involves the sequential alkylation of acetonitrile. First, deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with an ethyl halide would yield butyronitrile. A second deprotonation and alkylation with a methyl halide would produce 2-ethylbutyronitrile. This saturated nitrile could then be converted to the α,β-unsaturated target compound through various methods, such as α-bromination followed by elimination.

Step Starting Material Reagents Product
1Acetonitrile1. LDA, THF, -78 °C; 2. Ethyl bromideButyronitrile
2Butyronitrile1. LDA, THF, -78 °C; 2. Methyl iodide2-Ethylbutyronitrile
32-Ethylbutyronitrile1. NBS, CCl4; 2. DBU, heatThis compound

Cross-Coupling Methodologies

Modern cross-coupling reactions offer powerful alternatives for the synthesis of α,β-unsaturated nitriles. While specific examples for this compound are not prevalent in the literature, analogous transformations suggest feasibility. For instance, a nickel-catalyzed cross-coupling of an α-halonitrile with an organozinc reagent (a Negishi coupling) could be employed to introduce one of the alkyl groups. scispace.com Ruthenium-catalyzed cross-coupling reactions of α,β-unsaturated nitriles with alcohols or aldehydes have also been reported, providing a pathway to more complex structures. rsc.orgrsc.org A hypothetical cross-coupling approach to this compound could involve the reaction of (Z)-2-bromo-2-pentenenitrile with an ethyl organometallic reagent in the presence of a suitable catalyst.

Horner-Wadsworth-Emmons (HWE) Reaction Pathways

As mentioned in section 2.1.1, the HWE reaction is a highly effective method for the synthesis of α,β-unsaturated nitriles. researchgate.net The most direct HWE route to this compound would be the reaction between the carbanion of diethyl cyanomethylphosphonate and butan-2-one. The nitrile group in the phosphonate reagent is electron-withdrawing, which facilitates the elimination step of the reaction sequence. wikipedia.org

The reaction typically proceeds by deprotonating the phosphonate with a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). alfa-chemistry.com The resulting carbanion then undergoes a nucleophilic attack on the carbonyl carbon of butan-2-one. The intermediate oxaphosphetane then collapses to form the desired alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.org

Reactant 1 Reactant 2 Base/Solvent Typical Yield Predominant Isomer
Diethyl cyanomethylphosphonateButan-2-oneNaH / THFModerate to Good(E)
Triethyl phosphonoacetateButan-2-oneDBU / K2CO3 (solvent-free)Good to High(E)

It is important to note that the reaction of the cyanomethylphosphonate carbanion with an unsymmetrical ketone like butan-2-one can lead to regiochemical isomers if the deprotonation of the ketone and subsequent reaction pathways are competitive. However, under standard HWE conditions, the reaction proceeds primarily through the addition of the phosphonate carbanion to the ketone.

Hydrocyanation Protocols (e.g., Metal-Catalyzed)

The hydrocyanation of carbon-carbon multiple bonds stands as a potent and atom-economical strategy for synthesizing nitriles. For a substituted vinyl nitrile like this compound, the hydrocyanation of a corresponding internal alkyne, such as 3-hexyne, represents a direct synthetic route. However, the regioselective hydrocyanation of unbiased internal alkynes is a significant challenge, often yielding mixtures of isomeric products.

Transition metal catalysis has been pivotal in this area. Nickel(0) complexes, particularly those stabilized with phosphite (B83602) ligands, are extensively used for the hydrocyanation of alkenes and alkynes. wikipedia.orgrsc.org The catalytic cycle typically involves the oxidative addition of hydrogen cyanide (HCN) to the low-valent metal center, forming a hydrido cyanide complex. Subsequent alkyne insertion and reductive elimination yield the vinyl nitrile. wikipedia.org To circumvent the use of highly toxic HCN gas, transfer hydrocyanation methods have been developed, using safer cyanide sources like acetone (B3395972) cyanohydrin or through the reversible transfer of HCN from another nitrile. wiley.comresearchgate.net

Recent advancements have focused on overcoming the regioselectivity issue. Ligand-controlled, nickel-catalyzed regiodivergent hydrocyanation allows for the selective synthesis of either linear or branched vinyl nitriles from terminal alkynes by choosing the appropriate ligand. acs.org For internal alkynes, a transition-metal-free, dual-catalytic system offers a novel solution. This approach uses a base to catalyze the isomerization of the alkyne to an allene (B1206475) intermediate, which then undergoes a highly regioselective, phosphine-catalyzed hydrocyanation. nih.govresearchgate.netchemrxiv.org This organocatalytic method not only provides excellent control over product regiochemistry but also offers a significant cost reduction compared to traditional transition-metal systems. nih.govchemrxiv.org

Catalytic SystemPrecursor TypeCyanide SourceKey Features
Ni(0) / Phosphite LigandsAlkenes/AlkynesHCNClassic industrial method; faces regioselectivity challenges with internal alkynes. rsc.org
Ni(0) / Chiral Diphosphite LigandsProchiral AlkenesHCNEnables asymmetric hydrocyanation for chiral nitriles. wikipedia.org
Ni(acac)₂ / Ligand ControlTerminal AlkynesZn(CN)₂Regiodivergent synthesis; ligand choice dictates linear vs. branched product. acs.org
Base / Phosphine (B1218219) (Dual-Catalyst)Internal AlkynesHCN DonorTransition-metal-free organocatalysis; proceeds via allene intermediate for high regioselectivity. nih.govresearchgate.net

Nitrile Group Introduction Techniques

Beyond hydrocyanation, several other techniques are employed to introduce the nitrile functionality, either by direct functionalization of a hydrocarbon skeleton or by conversion of other functional groups.

Direct Cyanation of Alkenes/Alkynes

Direct C-H cyanation is a highly desirable but challenging transformation that avoids the need for pre-functionalized substrates. Recent progress has led to methods for the direct cyanation of alkenes. For instance, a copper-catalyzed, ligand-accelerated oxidative cyanation of alkenes can produce branched vinyl nitriles. sciengine.com This method uses an inexpensive copper source, a bipyridine ligand, and an oxidant to achieve the transformation, potentially allowing for the synthesis of this compound from a precursor like 2-ethyl-1-butene.

The direct cyanation of terminal alkynes is also well-established, though it typically yields alkynyl cyanides rather than the desired vinyl nitriles. nih.gov However, more complex, multicomponent reactions can achieve the synthesis of highly substituted acrylonitriles. A scandium-catalyzed formal acylcyanation of electron-rich alkynes, for example, proceeds through an alkyne-carbonyl metathesis to deliver fully substituted products with high stereoselectivity. nih.govacs.org

Dehydration of Amides/Aldehyde Oximes (if applicable to precursors)

The dehydration of primary amides is one of the most traditional and reliable methods for synthesizing nitriles. The synthesis of this compound could be achieved by dehydrating its corresponding amide precursor, 2-ethylbut-2-enamide. A wide array of dehydrating agents can be used for this transformation, ranging from classic, harsh reagents to milder, more modern systems that offer greater functional group tolerance.

Similarly, aldehydes can be converted to nitriles in a one-pot process. The aldehyde precursor, 2-ethylbut-2-enal, can react with hydroxylamine (B1172632) hydrochloride to form an intermediate aldoxime. This aldoxime is then dehydrated in situ to yield the final nitrile product. This transformation can be catalyzed by various systems, including deep eutectic solvents, highlighting a green chemistry approach. organic-chemistry.org

Reagent/SystemPrecursorConditionsNotes
SOCl₂, P₂O₅, POCl₃AmideOften requires heatingClassic, powerful, but harsh dehydrating agents.
Oxalyl Chloride / DMSO / Et₃NAmide/AldoximeRoom TemperatureMild conditions, rapid reaction (Swern-type). organic-chemistry.org
SO₂F₂ (Sulfuryl Fluoride)AldoximeAmbient TemperatureRapid and mild dehydration with good functional group compatibility. organic-chemistry.org
Hydroxylamine HCl / NMPAldehyde110-115 °CDirect one-pot conversion of aldehydes to nitriles. organic-chemistry.org
Hydroxylamine HCl / [BMIm][Cl]Aldehyde70 °CGreen, metal-free synthesis using an ionic liquid as catalyst and medium. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and avoid toxic substances.

Solvent Selection for Sustainable Synthesis

Solvent choice is a critical aspect of green synthesis. Traditional nitrile syntheses often rely on volatile and hazardous chlorinated or aromatic hydrocarbons. Modern protocols emphasize the use of more sustainable alternatives. Ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMIm][Cl]), have been shown to act as both the solvent and catalyst in the conversion of aldehydes to nitriles, offering a metal-free and efficient system. acs.org Deep eutectic solvents, like a mixture of choline (B1196258) chloride and urea (B33335), also serve as effective and environmentally friendly catalysts for similar transformations under solvent-free conditions. organic-chemistry.org Furthermore, the development of catalytic systems that operate in water or aqueous mixtures represents a significant step towards greener chemical processes. journals.co.za

Catalytic Approaches (e.g., Homogeneous, Heterogeneous, Organocatalysis)

Catalysis is a cornerstone of green chemistry, enabling efficient reactions with minimal waste.

Homogeneous Catalysis : This is the most established approach for reactions like hydrocyanation, using soluble transition-metal complexes (e.g., Ni, Cu, Pd). rsc.org These catalysts offer high activity and selectivity due to their well-defined active sites. However, their separation from the product can be difficult and costly, posing a challenge for sustainability.

Heterogeneous Catalysis : Heterogeneous catalysts, which exist in a different phase from the reactants, offer a solution to the separation problem. They can be easily filtered off and often reused, reducing waste and cost. For example, specific aluminum oxide catalysts have been developed for the heterogeneous hydrocyanation of alkenes. google.com Magnetically recoverable nanocatalysts, such as Pd/C-Fe₃O₄, have also been designed for nitrile transformations, simplifying catalyst recycling. researchgate.net

Organocatalysis : The use of small organic molecules as catalysts provides a powerful, metal-free alternative. This approach avoids the toxicity and cost associated with many heavy metals. The dual-catalytic, transition-metal-free hydrocyanation of alkynes using a phosphine catalyst is a prime example, offering high regioselectivity under mild conditions. nih.govresearchgate.net Brønsted acids are also used to catalyze nitrile synthesis safely from O-protected oximes, avoiding potentially hazardous reagents. organic-chemistry.org

Catalysis TypeExamplesAdvantagesDisadvantages
HomogeneousNi(0)/phosphite complexes for hydrocyanation. rsc.orgHigh activity, high selectivity, mild conditions.Difficult catalyst separation and recycling.
HeterogeneousAl₂O₃ for hydrocyanation; Pd/C-Fe₃O₄ for nitrile transformations. google.comresearchgate.netEasy separation, catalyst reusability, simplified purification.Often lower activity/selectivity, may require harsher conditions.
OrganocatalysisPhosphine-catalyzed hydrocyanation; Brønsted acid-catalyzed dehydration. nih.govorganic-chemistry.orgMetal-free (lower toxicity), often cheaper, stable to air/moisture.May require higher catalyst loading than metal counterparts.

Atom Economy and Waste Minimization Strategies

The principles of atom economy and waste minimization are central to the development of sustainable and environmentally responsible chemical syntheses. These concepts, fundamental to the field of green chemistry, advocate for the design of processes that maximize the incorporation of all materials used in the process into the final product, thereby reducing the generation of waste. While specific research detailing the atom economy and waste minimization strategies exclusively for the synthesis of this compound is not extensively available in the public domain, we can extrapolate and apply general principles from the synthesis of related α,β-unsaturated nitriles to understand potential green synthetic routes.

The inherent efficiency of a chemical reaction can be quantified by its atom economy, which considers the proportion of reactant atoms that are incorporated into the desired product. wordpress.commonash.edu Addition and rearrangement reactions are considered highly atom-economical as they, in theory, can achieve 100% atom economy. primescholars.com In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy.

For the synthesis of α,β-unsaturated nitriles, several classical methods, while effective, often exhibit poor atom economy. For instance, the Wittig reaction, a common method for forming carbon-carbon double bonds, generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. primescholars.com This significantly reduces the atom economy of the process and creates a substantial waste stream.

To enhance the sustainability of synthesizing compounds like this compound, modern synthetic strategies focus on catalytic methods and reaction designs that minimize waste.

Catalytic Approaches:

Transition-metal catalyzed reactions often provide more atom-economical pathways. For example, cross-coupling and dehydrogenation reactions can form the required carbon-carbon and carbon-nitrile bonds with higher efficiency and fewer byproducts compared to stoichiometric methods. The use of catalysts allows for reactions to proceed under milder conditions and with greater selectivity, further reducing energy consumption and the formation of unwanted side products.

Biocatalytic Synthesis:

Enzymatic catalysis represents a promising avenue for green synthesis. mdpi.com Enzymes can operate under mild, aqueous conditions and exhibit high chemo-, regio-, and stereoselectivity. While specific enzymes for the direct synthesis of this compound have not been reported, the broader field of biocatalysis for nitrile synthesis is an active area of research.

Process Optimization and Waste Reduction:

Beyond the choice of reaction, minimizing waste involves a holistic approach to the entire synthetic process. This includes:

Solvent Selection: Utilizing greener solvents, or ideally, performing reactions in solvent-free conditions.

Energy Efficiency: Designing processes that operate at ambient temperature and pressure.

Catalyst Recycling: Developing methods for the recovery and reuse of catalysts to reduce waste and cost.

Continuous Flow Chemistry: Implementing continuous manufacturing processes can improve efficiency, safety, and reduce waste generation compared to batch processing.

Hypothetical Atom Economy Comparison for Nitrile Synthesis:

To illustrate the concept of atom economy, the following table provides a hypothetical comparison of different synthetic routes that could be adapted for the synthesis of α,β-unsaturated nitriles. Note that these are generalized examples and the actual values would depend on the specific reagents and conditions used for this compound.

Synthetic Route Generalized Reaction Major Byproducts Theoretical Atom Economy
Wittig-type Reaction Aldehyde/Ketone + Phosphonium Ylide → Alkene + Phosphine OxideTriphenylphosphine oxideLow
Knoevenagel Condensation Aldehyde/Ketone + Active Methylene Compound → Unsaturated Product + WaterWaterHigh
Catalytic Dehydrogenative Coupling Alkane + Nitrile Source --[Catalyst]--> Unsaturated Nitrile + H₂Hydrogen gasVery High
Biocatalytic Dehydration Aldoxime --[Enzyme]--> Nitrile + WaterWaterHigh

Chemical Reactivity and Mechanistic Studies of 2 Ethylbut 2 Enenitrile

Mechanistic Investigations of Reaction Pathways

The conjugated system in 2-ethylbut-2-enenitrile (B2705576) allows for a variety of reaction pathways, including additions to the nitrile group and the alkene, as well as pericyclic reactions and rearrangements. The electron-withdrawing nature of the nitrile group renders the double bond electron-poor, influencing the mechanisms of these transformations.

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. ucalgary.caopenstax.org Strong nucleophiles, such as Grignard reagents or organolithium compounds, add directly to the carbon-nitrogen triple bond. This process forms an intermediate imine anion, which is typically stabilized by the metal cation. ucalgary.calibretexts.org Subsequent acidic workup hydrolyzes the imine intermediate to yield a ketone. libretexts.org

However, the most common nucleophilic attack on α,β-unsaturated nitriles is conjugate addition (Michael addition) to the carbon-carbon double bond, which is often favored over direct addition to the nitrile. fiveable.me The choice between 1,2-addition (to the nitrile) and 1,4-addition (to the double bond) depends on the nature of the nucleophile and reaction conditions.

Electrophilic addition to a typical electron-rich alkene proceeds via the formation of a carbocation intermediate. ksu.edu.sachemistrystudent.com However, in this compound, the electron-withdrawing nitrile group deactivates the double bond towards electrophilic attack. evitachem.com Consequently, such reactions are less common and require potent electrophiles.

When an electrophile (E+) does add to the double bond, it will add to the α-carbon (the carbon adjacent to the nitrile group) to form a more stable carbocation intermediate at the β-carbon, where the positive charge can be stabilized by the adjacent ethyl group. A subsequent attack by a nucleophile (Nu-) on this carbocation completes the addition. scribd.com The regioselectivity is governed by the formation of the most stable carbocation intermediate (Markovnikov's rule). ksu.edu.sascribd.com For instance, the addition of a hydrogen halide like HBr would be expected to yield 3-bromo-2-ethylbutanenitrile.

The carbon-carbon double bond in α,β-unsaturated nitriles can undergo radical reactions, most notably polymerization. researchgate.net In the presence of a radical initiator, a radical can add to the β-carbon of this compound. This generates a new radical intermediate at the α-position, which is stabilized by resonance with the nitrile group. This resonance-stabilized radical can then propagate a chain reaction by attacking another monomer molecule.

Additionally, radical species can add across the nitrile triple bond itself. This process is thought to involve the addition of an in-situ generated carbon-centered radical to the nitrile, followed by further reactions of the resulting iminyl radical intermediate. researchgate.net

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The electron-deficient double bond of this compound makes it a good dienophile for Diels-Alder reactions. wikipedia.org This [4+2] cycloaddition involves the reaction of the α,β-unsaturated nitrile with a conjugated diene to form a six-membered cyclohexene (B86901) ring. youtube.comtutorsglobe.com The reaction is typically thermally allowed and proceeds in a single, concerted step. wikipedia.org The presence of the electron-withdrawing nitrile group enhances the reactivity of the dienophile. youtube.com

Photocycloadditions, particularly [2+2] cycloadditions, are also possible. Upon irradiation with UV light, the π-system of the alkene can be excited. This excited state can then react with another alkene to form a cyclobutane (B1203170) ring. acs.org For α,β-unsaturated systems, Lewis acids can be used to catalyze and influence the stereoselectivity of such reactions by activating the chromophore. nih.gov

Table 1: Representative Diels-Alder Reactions with α,β-Unsaturated Nitriles

Diene Dienophile Product Reference
α-Terpinene Acrylonitrile (B1666552) Substituted cyclohexene acs.org
Butadiene Acrylonitrile Cyclohexenecarbonitrile youtube.com

Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-system. uh.edu While specific studies on this compound are lacking, related structures can undergo such rearrangements. For example, the fiveable.meumich.edu-Wittig rearrangement is a fiveable.meumich.edu-sigmatropic shift of deprotonated allyl ethers that proceeds through a five-membered cyclic transition state to form homoallylic alcohols. organic-chemistry.org An analogous rearrangement involving nitrogen is the Sommelet–Hauser rearrangement. wikipedia.org

The double bond in this compound can exist as E and Z isomers. The kinetics of E/Z isomerization can be studied under thermal or photochemical conditions. nih.gov For conjugated systems, the energy barrier for isomerization can be influenced by factors such as solvent polarity and the presence of catalysts. nih.gov For example, photochemical E/Z isomerization of α,β-unsaturated esters and ketones has been shown to be catalyzed by both Lewis and Brønsted acids. nih.gov

Transformations of the Nitrile Functional Group

The nitrile group is a versatile functional handle that can be converted into several other important groups, primarily amines and carboxylic acids. researchgate.netchemistrysteps.com

Hydrolysis: The nitrile group of this compound can be hydrolyzed under either acidic or basic aqueous conditions to yield 2-ethylbut-2-enoic acid. openstax.org The mechanism involves the initial nucleophilic attack of water (acid-catalyzed) or hydroxide (B78521) (base-catalyzed) on the electrophilic nitrile carbon. This forms an intermediate that tautomerizes to an amide (2-ethylbut-2-enamide). openstax.orgchemistrysteps.com Under the reaction conditions, this amide is then further hydrolyzed to the corresponding carboxylic acid and ammonia (B1221849) (or ammonium (B1175870) salt). libretexts.org

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. openstax.org The mechanism involves the nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.org The first addition forms an imine anion, which is then reduced further to a dianion. Aqueous workup protonates the dianion to yield the primary amine, (2-ethylbut-2-en-1-yl)methanamine. openstax.org Using a milder, sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures can stop the reaction at the intermediate imine stage, which upon hydrolysis yields an aldehyde (2-ethylbut-2-enal). libretexts.org

Table 2: Common Reagents for Nitrile Functional Group Transformations

Reagent Product Reaction Type Reference
H₃O⁺ / Heat Carboxylic Acid Hydrolysis openstax.org
NaOH, H₂O / Heat Carboxylate Salt Hydrolysis libretexts.org
1. LiAlH₄; 2. H₂O Primary Amine Reduction openstax.org
1. DIBAL-H; 2. H₂O Aldehyde Reduction libretexts.org

Hydrolysis to Carboxylic Acids or Amides

The hydrolysis of nitriles is a well-established transformation that can proceed under either acidic or basic conditions to yield carboxylic acids or amides as primary products. lumenlearning.comlibretexts.org

Under acidic conditions , the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking this carbon. lumenlearning.com Subsequent proton transfers lead to the formation of an amide intermediate. Under forcing conditions (e.g., prolonged heating), this amide can be further hydrolyzed to the corresponding carboxylic acid, 2-ethylbut-2-enoic acid, and an ammonium salt. libretexts.org

Mechanism of Acid-Catalyzed Hydrolysis:

Protonation of the nitrile nitrogen.

Nucleophilic attack by water on the nitrile carbon.

Deprotonation to form a tautomer of an amide.

Tautomerization to the amide.

(Under forcing conditions) Protonation of the amide carbonyl.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer and elimination of ammonia to yield the carboxylic acid.

Under basic conditions , a hydroxide ion directly attacks the electrophilic nitrile carbon. youtube.com Subsequent protonation by water yields an imidic acid, which tautomerizes to an amide. Similar to acid-catalyzed hydrolysis, the reaction can be stopped at the amide stage (2-ethylbut-2-enamide) under milder conditions, or it can proceed to the carboxylate salt (2-ethylbut-2-enoate) with excess base and heat. youtube.com Acidification of the reaction mixture would then yield the free carboxylic acid.

ConditionReagentsIntermediate ProductFinal Product (with workup)
Acidic H₃O⁺, Δ2-Ethylbut-2-enamide2-Ethylbut-2-enoic acid
Basic 1. OH⁻, H₂O, Δ 2. H₃O⁺2-Ethylbut-2-enamide2-Ethylbut-2-enoic acid

Reduction to Amines

The nitrile group of this compound can be reduced to a primary amine, 2-ethylbut-2-en-1-amine. This transformation typically requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. The resulting imine intermediate is then further reduced to the amine. A subsequent aqueous workup is necessary to protonate the resulting amino anion.

It is important to note that the alkene moiety may also be susceptible to reduction under certain catalytic hydrogenation conditions. Selective reduction of the nitrile in the presence of the double bond would require careful selection of reagents and reaction conditions.

Derivatization via Nitrile Reactivity

The nitrile group serves as a precursor to a variety of other functional groups. For instance, it can react with Grignard reagents to form ketones after hydrolysis of the intermediate imine. Organometallic reagents can add to the nitrile carbon, and subsequent hydrolysis of the resulting imine salt would yield a ketone.

Reactivity of the Alkene Moiety

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing nature of the conjugated nitrile group. This electronic feature dictates its reactivity towards various reagents.

Oxidation Pathways

The alkene moiety can undergo oxidative cleavage. A common method for this is ozonolysis . doubtnut.comdoubtnut.com In this reaction, ozone (O₃) would cleave the double bond of this compound. Depending on the work-up conditions, different products can be obtained. A reductive work-up (e.g., with zinc and water) would likely yield propanal and 2-oxobutanenitrile. An oxidative work-up (e.g., with hydrogen peroxide) would lead to the corresponding carboxylic acids: propanoic acid and 2-oxo-butanoic acid.

Another potential oxidation pathway is epoxidation , typically carried out with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). This would form an epoxide ring across the double bond, yielding 2-ethyl-2-(oxiran-2-yl)butanenitrile. The electron-deficient nature of the alkene in α,β-unsaturated nitriles can make this reaction slower than for electron-rich alkenes.

Reduction Pathways

The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation . quizlet.com This is typically achieved using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This reaction would convert this compound to 2-ethylbutanenitrile. As mentioned earlier, under more vigorous conditions, both the alkene and the nitrile group could be reduced.

Cycloaddition Reactions (e.g., [2+2] Photocycloadditions)

Alkenes can participate in cycloaddition reactions, where two or more molecules combine to form a cyclic product. A notable example is the [2+2] photocycloaddition , which involves the reaction of two alkene-containing molecules under photochemical conditions (i.e., irradiation with UV light) to form a cyclobutane ring. researchgate.net The success of such reactions often depends on the electronic nature of the alkenes involved. Electron-deficient alkenes, such as α,β-unsaturated nitriles, can undergo these cycloadditions. researchgate.net For this compound, this could involve dimerization with another molecule of itself or reaction with a different alkene to form a substituted cyclobutane ring. These reactions are powerful tools in organic synthesis for the construction of four-membered rings. researchgate.net

Polymerization Mechanisms and Controlled Polymerization of this compound

The polymerization of this compound, an α,β-unsaturated nitrile, can be approached through several mechanistic pathways, including radical, and metal-catalyzed routes. These methods allow for the synthesis of homopolymers and the incorporation of the monomer into copolymers with tailored properties. The presence of both a carbon-carbon double bond and a nitrile functional group dictates the reactivity of the monomer and the choice of polymerization technique.

Radical Polymerization of Enenitriles

Radical polymerization is a common and versatile method for polymerizing vinyl monomers, including enenitriles like this compound. wikipedia.org The process is a chain reaction consisting of three main stages: initiation, propagation, and termination. libretexts.org

Initiation: The process begins with the generation of free radicals from an initiator molecule. wikipedia.org Thermal initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, are frequently used. These molecules decompose upon heating to produce active radicals. In the second step of initiation, this newly formed radical adds across the carbon-carbon double bond of the this compound monomer, creating a new, larger radical species and marking the beginning of the polymer chain. wikipedia.orglibretexts.org

Propagation: During the propagation stage, the monomer radical created during initiation successively adds more this compound molecules. wikipedia.org This process rapidly increases the length of the polymer chain. Each addition regenerates the radical at the growing end of the chain, allowing for the enchainment of thousands of monomer units. wikipedia.org The rate of propagation is typically much faster than the rate of initiation.

Termination: The growth of a polymer chain ceases through termination reactions. Termination typically occurs through two primary mechanisms: combination (or coupling) and disproportionation. uvebtech.com In combination, two growing radical chains react with each other to form a single, non-reactive polymer chain. In disproportionation, a hydrogen atom is transferred from one growing chain to another, resulting in two separate, terminated polymer chains—one with a saturated end and one with an unsaturated end group. uvebtech.com

Table 1: Stages of Radical Polymerization of this compound

Stage Description General Reaction Scheme

| Initiation | A radical initiator (I) decomposes to form primary radicals (R•). The radical then adds to a monomer molecule (M) to form a growing chain radical (M1•). | 1. I → 2R• 2. R• + M → M1• | | Propagation | The growing chain radical (Mn•) repeatedly adds monomer units, extending the polymer chain. | Mn• + M → Mn+1• | | Termination | Two growing chain radicals (Mn• and Mm•) react to form one or more non-reactive polymer chains (P). This can occur via combination or disproportionation. | 1. Combination: Mn• + Mm• → Pn+m 2. Disproportionation: Mn• + Mm• → Pn + Pm |

Note: M represents the this compound monomer, and R• represents the initiating radical.

Metal-Catalyzed Polymerization Systems

Metal-catalyzed polymerization, particularly using Ziegler-Natta catalysts, is a cornerstone of industrial polyolefin production. wikipedia.org These systems offer remarkable control over polymer linearity and stereochemistry. libretexts.org A typical Ziegler-Natta catalyst consists of a transition metal compound from Group IV-VIII (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum cocatalyst (e.g., triethylaluminum, Al(C₂H₅)₃). wikipedia.orgyoutube.com

The mechanism involves the formation of an active site at the transition metal center, to which the alkene monomer coordinates. The monomer then inserts into the metal-alkyl bond, extending the polymer chain and regenerating the active site for the next monomer addition. libretexts.org This process, known as coordination-insertion polymerization, leads to highly linear polymers. ias.ac.in

However, the application of traditional Ziegler-Natta catalysts to functionalized monomers like α,β-unsaturated nitriles presents significant challenges. The Lewis basic nitrile group can strongly coordinate to the electrophilic transition metal center of the catalyst. ias.ac.in This coordination can lead to catalyst poisoning, deactivating the active site and inhibiting or completely halting the polymerization reaction. ias.ac.in

Despite these challenges, research into more robust catalyst systems continues. Late transition metal catalysts (e.g., based on nickel or palladium) are known to be more tolerant to polar functional groups and could offer a potential route for the coordination polymerization of enenitriles. Additionally, manganese-based pincer complexes have been shown to catalyze the addition of saturated nitriles to α,β-unsaturated nitriles, indicating a capacity for metal complexes to activate these monomers without immediate poisoning, although this is not a polymerization reaction. nih.gov

Table 2: Potential Metal-Catalyzed Systems for this compound Polymerization

Catalyst System Type Potential Advantages Key Challenges
TiCl₄ / Al(C₂H₅)₃ Heterogeneous Ziegler-Natta High activity for non-polar olefins; potential for stereocontrol. High susceptibility to poisoning by the nitrile functional group. ias.ac.in
Cp₂ZrCl₂ / MAO Homogeneous Metallocene Well-defined active sites; can produce polymers with narrow molecular weight distribution. Prone to catalyst deactivation by Lewis basic nitrile groups.
Nickel(II) or Palladium(II) Complexes Late Transition Metal Higher tolerance to polar functional groups compared to early transition metals. Lower polymerization activity for vinyl monomers compared to traditional systems.

Note: MAO stands for methylaluminoxane.

Copolymerization Strategies

Copolymerization is a versatile strategy used to modify polymer properties by incorporating two or more different types of monomers into the same polymer chain. webofjournals.com By copolymerizing this compound with other monomers, it is possible to create materials with a wide range of properties, blending the characteristics of the individual homopolymers. Free-radical copolymerization is a common method for achieving this. webofjournals.com

The composition and architecture of the resulting copolymer are heavily influenced by the reactivity ratios of the comonomers. The reactivity ratios (r₁ and r₂) describe the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. For example, studies on the copolymerization of acrylonitrile (AN), a structurally similar monomer, with N-(4-bromophenyl)-maleimide (BPMI) found reactivity ratios of r₁(BPMI)=0.44 and r₂(AN)=1.82, indicating that a growing chain ending in an AN radical prefers to add another AN monomer. tandfonline.com

By selecting appropriate comonomers, the properties of the final material can be precisely engineered. For instance, copolymerizing with a glassy monomer like styrene (B11656) could increase the thermal stability and rigidity of the resulting polymer. webofjournals.com Incorporating a rubbery monomer, such as butadiene, could enhance flexibility and impact strength, a strategy used in the production of acrylonitrile-butadiene-styrene (ABS) copolymers. rsc.org Furthermore, copolymerization with functional monomers like acrylic acid or glycidyl (B131873) methacrylate (B99206) can introduce reactive sites along the polymer chain, allowing for post-polymerization modification or cross-linking. researchgate.net

Table 3: Potential Copolymerization Strategies for this compound

Comonomer Potential Copolymer Type Expected Property Modification Rationale / Analogy
Styrene Styrene-Acrylonitrile (SAN)-type Increased glass transition temperature (Tg), improved thermal stability, and rigidity. Based on the properties of SAN copolymers. webofjournals.com
Butadiene Acrylonitrile-Butadiene-Styrene (ABS)-type Enhanced toughness, impact resistance, and flexibility. Based on the composition and properties of ABS resins. rsc.org
Methyl Acrylate Acrylonitrile-Acrylate Copolymer Modified flexibility, adhesion, and processing characteristics. Acrylonitrile is commonly copolymerized with acrylates to create versatile plastics and fibers. webofjournals.com
Acrylic Acid Functional Copolymer Increased hydrophilicity, potential for pH-responsiveness, and sites for cross-linking. Introduction of carboxylic acid groups along the polymer backbone.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-ethylbut-2-enenitrile (B2705576), a suite of advanced NMR experiments would be utilized to confirm its structure and explore its dynamic properties.

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, offers the initial and fundamental data for structural elucidation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments. The chemical shifts are influenced by the electronic effects of the nitrile group and the double bond.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The nitrile carbon and the sp² hybridized carbons of the double bond are expected to appear in characteristic downfield regions.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the ethyl and methyl groups, confirming their connectivity. Cross-peaks would be expected between the protons of the ethyl group and between the protons of the methyl group and the vinylic proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the ethyl group to the double bond and confirming the position of the nitrile group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 ~1.1 (t) ~13
2 ~2.3 (q) ~25
3 - ~120
4 - ~140
5 ~6.5 (q) ~115
6 ~1.9 (d) ~15
7 - ~118

Chemical shifts are predicted and may vary depending on the solvent and experimental conditions. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet.

Dynamic NMR (DNMR) techniques could be employed to study hindered rotation around the C2-C3 single bond of this compound. Due to steric hindrance, the rotation around this bond might be slow enough on the NMR timescale at low temperatures to result in the observation of distinct conformers. By varying the temperature, the rate of interconversion can be determined, providing valuable information about the energy barrier to rotation. Furthermore, DNMR could be used to study the potential for E/Z isomerization around the double bond under specific conditions, although this is generally a high-energy process for simple alkenes.

Isotopic labeling, particularly with ¹³C and ¹⁵N, can significantly enhance NMR studies of this compound. nih.govnih.gov

¹³C Labeling: Synthesizing this compound with ¹³C enrichment at specific positions would dramatically increase the sensitivity of ¹³C NMR experiments. This would be particularly useful for detecting quaternary carbons, such as C3 and C4, which often have long relaxation times and weak signals in natural abundance spectra. It would also facilitate the measurement of ¹³C-¹³C coupling constants, providing further structural constraints.

¹⁵N Labeling: Incorporation of a ¹⁵N isotope into the nitrile group would allow for direct observation of the nitrogen nucleus by ¹⁵N NMR spectroscopy. nih.gov The ¹⁵N chemical shift is highly sensitive to the electronic environment, providing a probe for conjugation and intermolecular interactions. Furthermore, ¹⁵N labeling would enable the use of ¹H-¹⁵N and ¹³C-¹⁵N HMBC experiments to unequivocally confirm the connectivity of the nitrile group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. longdom.org For this compound (C₆H₉N), the expected exact mass can be calculated.

Calculated Exact Mass of this compound (C₆H₉N):

6 x ¹²C = 6 x 12.000000 = 72.000000

9 x ¹H = 9 x 1.007825 = 9.070425

1 x ¹⁴N = 1 x 14.003074 = 14.003074

Total Exact Mass = 95.073499 Da

An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would confirm the elemental composition of the molecule. nih.gov

Electron ionization (EI) mass spectrometry would induce fragmentation of the this compound molecule. The analysis of the resulting fragment ions provides valuable structural information. While a definitive fragmentation pattern can only be determined experimentally, predictable fragmentation pathways for α,β-unsaturated nitriles can be proposed.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Proposed Fragmentation Pathway
95 [C₆H₉N]⁺ Molecular Ion (M⁺)
80 [C₅H₆N]⁺ Loss of a methyl radical (•CH₃)
68 [C₄H₆N]⁺ Loss of an ethyl radical (•C₂H₅)
66 [C₅H₆]⁺ Loss of HCN (cyanide)
54 [C₄H₆]⁺ Retro-Diels-Alder type fragmentation or other rearrangements
41 [C₃H₅]⁺ Allylic cation

These are predicted fragmentation pathways and the relative abundance of each ion would need to be determined experimentally.

The fragmentation pattern would likely be characterized by the loss of alkyl radicals from the ethyl and methyl groups, as well as the potential loss of a neutral hydrogen cyanide (HCN) molecule. The resulting spectrum would serve as a "fingerprint" for the compound, aiding in its identification.

Vibrational Spectroscopy

Vibrational spectroscopy provides in-depth insights into the molecular structure of this compound by probing the vibrations of its constituent chemical bonds. Each bond vibrates at a characteristic frequency, and techniques like Infrared (IR) and Raman spectroscopy can measure these frequencies, allowing for functional group identification and detailed structural analysis.

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds absorb energy and vibrate at specific frequencies, resulting in an absorption spectrum. The spectrum for this compound is characterized by distinct absorption bands that correspond to the stretching and bending vibrations of its specific functional groups.

The key functional groups in this compound are the nitrile group (C≡N), the carbon-carbon double bond (C=C), and the alkyl groups (C-H bonds). The nitrile group presents a sharp, intense absorption band in the triple bond region of the spectrum. The presence of α,β-unsaturation (conjugation between the C=C and C≡N bonds) slightly lowers the frequency of the C≡N and C=C stretching vibrations compared to their non-conjugated counterparts. The spectrum also displays characteristic absorptions for sp²-hybridized C-H bonds of the alkene and sp³-hybridized C-H bonds of the ethyl and methyl groups. libretexts.orgopenstax.orgpressbooks.pub

Detailed band assignments for this compound can be predicted based on characteristic group frequencies.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C≡N StretchNitrile2215 - 2235Medium to Strong, Sharp
C=C StretchAlkene (conjugated)1620 - 1650Medium
=C-H StretchAlkene3010 - 3040Medium
C-H StretchAlkane (CH₃, CH₂)2850 - 2960Strong
C-H BendAlkane (CH₃, CH₂)1375 - 1465Medium

Data is predicted based on established IR spectroscopy correlation tables for similar functional groups. libretexts.orgopenstax.orgpressbooks.pub

Raman spectroscopy serves as a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about vibrational modes. A vibrational mode is Raman-active if it causes a change in the molecule's polarizability. libretexts.org Symmetrical, non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in IR spectra.

For this compound, the key symmetrical bonds of interest are the C=C and C≡N bonds. The stretching vibrations of these bonds are expected to be strongly Raman-active due to the significant change in polarizability as the electron clouds of these multiple bonds are distorted. This makes Raman spectroscopy particularly useful for characterizing the carbon backbone and the nitrile functionality of the molecule. In contrast, while the C-H stretching and bending vibrations are also Raman-active, they are typically less intense than the signals from the multiple bonds. The combination of IR and Raman data provides a more complete picture of the molecule's vibrational framework. libretexts.org

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules with π-electron systems absorb light in the UV-Vis region, promoting electrons from a lower energy bonding or non-bonding molecular orbital to a higher energy anti-bonding molecular orbital. libretexts.org The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum.

The structure of this compound features a conjugated system where the π-electrons of the carbon-carbon double bond are in conjugation with the π-electrons of the nitrile triple bond. This extended conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.cayoutube.com Consequently, the molecule absorbs light at a longer wavelength (a bathochromic shift) compared to similar, non-conjugated systems. libretexts.org The primary electronic transition observed for this compound is a π → π* transition. For comparison, a simple alkene like ethene absorbs around 165-170 nm, whereas conjugated systems absorb at significantly higher wavelengths. libretexts.orglibretexts.org For example, 2-propenenitrile (acrylonitrile), a similar conjugated nitrile, shows a λmax around 200-210 nm. It is expected that this compound would exhibit a λmax in a similar range, influenced by the alkyl substituents on the double bond.

Compound System Approximate λmax (nm) Transition Type
EtheneIsolated C=C~170π → π
2-PropenenitrileConjugated C=C and C≡N~203π → π
1,3-ButadieneConjugated C=C and C=C~217π → π*

This table illustrates the effect of conjugation on the wavelength of maximum absorption. libretexts.orglibretexts.org

X-ray Crystallography (for crystalline derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline state. wikipedia.org The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal lattice. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined. wikipedia.org

While this compound is a liquid at standard conditions, X-ray crystallography can be applied to its solid, crystalline derivatives. If a suitable crystalline derivative of this compound were synthesized (for example, through co-crystallization or by forming a metal complex), this powerful analytical technique could provide unambiguous structural confirmation and precise stereochemical details. The resulting data would be invaluable for validating computational models and understanding intermolecular interactions in the solid state.

Impurity Profiling and Analytical Method Development in Synthetic Batches

Ensuring the purity and quality of synthetic batches of this compound requires robust analytical methods for impurity profiling. The goal is to identify and quantify any impurities, which may include starting materials, reagents, by-products, or isomers formed during the synthesis.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used for this purpose. These methods separate the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By developing a specific method (i.e., selecting the appropriate column, mobile phase/carrier gas, and detector), this compound can be separated from potential impurities.

Common detectors for these chromatographic techniques include:

UV detectors (for HPLC): Effective due to the compound's UV absorbance from its conjugated system.

Flame Ionization Detectors (FID) (for GC): A universal detector for organic compounds.

Mass Spectrometry (MS) detectors (for both HPLC and GC): Provides mass information for each separated component, enabling positive identification of impurities. Techniques like LC-MS and GC-MS are particularly powerful for structural elucidation of unknown impurities.

Potential impurities in a synthetic batch could include the (Z)-isomer of this compound, unreacted starting materials, or products from side reactions such as polymerization or addition reactions across the double bond. The development of a validated analytical method is crucial for quality control, allowing for the routine analysis of batch-to-batch consistency and purity.

Theoretical and Computational Chemistry Studies of 2 Ethylbut 2 Enenitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-ethylbut-2-enenitrile (B2705576) at the molecular level. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of the molecule's electronic structure and other essential properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules like this compound. By focusing on the electron density, DFT can accurately predict the molecule's geometry and electronic properties.

DFT calculations reveal that the most stable conformation of this compound is dictated by the spatial arrangement of its ethyl and nitrile groups around the carbon-carbon double bond. The electronic structure is characterized by the distribution of electron density, with the nitrile group acting as an electron-withdrawing moiety. This influences the molecule's reactivity, particularly at the α,β-unsaturated system. rsc.org

Below is a table showcasing typical geometric parameters for α,β-unsaturated nitriles, such as this compound, as predicted by DFT calculations.

ParameterTypical Value
C=C Bond Length1.34 Å
C-C≡N Bond Angle178°
C≡N Bond Length1.15 Å

Note: These are representative values for α,β-unsaturated nitriles and may vary slightly for this compound.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also determined using DFT. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Ab initio methods are another class of quantum chemical calculations that are based solely on theoretical principles without the inclusion of experimental data. These methods are employed to compute the energetic and spectroscopic properties of this compound with high accuracy.

Energetic properties, including the molecule's total energy, heat of formation, and ionization potential, can be determined. These values are crucial for understanding the molecule's stability and the thermodynamics of its reactions.

Ab initio calculations are also instrumental in predicting spectroscopic properties. For instance, the vibrational frequencies corresponding to the infrared (IR) spectrum of this compound can be calculated. This allows for the assignment of specific vibrational modes to the observed peaks in an experimental IR spectrum. Key vibrational frequencies for α,β-unsaturated nitriles include the C≡N stretch, the C=C stretch, and various C-H bending and stretching modes.

Mechanistic Modeling and Transition State Characterization

Computational chemistry is a vital tool for exploring the reaction mechanisms involving this compound. By modeling reaction pathways and characterizing transition states, a deeper understanding of its chemical behavior can be achieved.

Theoretical modeling allows for the exploration of various potential reaction pathways for this compound. For α,β-unsaturated nitriles, common reactions include nucleophilic additions to the carbon-carbon double bond and cycloaddition reactions. mdpi.comunimi.it Computational methods can map out the potential energy surface for these reactions, identifying intermediates and transition states that connect reactants to products. nih.gov

For example, the reaction of this compound with a nucleophile can proceed via either a 1,2-addition to the nitrile group or a 1,4-conjugate addition to the double bond. Computational exploration of these pathways can determine which route is more favorable under specific conditions.

A critical aspect of mechanistic modeling is the calculation of activation energies (Ea). researchgate.net The activation energy is the minimum energy required for a reaction to occur and is determined by locating the transition state on the potential energy surface. By calculating the energy difference between the reactants and the transition state, the activation barrier can be quantified.

Once the activation energy is known, it is possible to predict the reaction rate constant (k) using transition state theory. The Arrhenius equation, k = A * exp(-Ea/RT), relates the rate constant to the activation energy, temperature, and a pre-exponential factor. Computational chemistry allows for the calculation of these parameters, providing a theoretical prediction of reaction rates.

The following table illustrates hypothetical activation energies for different types of reactions involving an α,β-unsaturated nitrile.

Reaction TypeHypothetical Activation Energy (kcal/mol)
1,4-Conjugate Addition15-25
[3+2] Cycloaddition20-30
Nucleophilic attack on Nitrile25-35

Note: These values are illustrative and the actual activation energies for this compound would require specific calculations.

Spectroscopic Property Prediction

Computational methods are highly effective in predicting the spectroscopic properties of molecules. For this compound, this includes predicting its nuclear magnetic resonance (NMR) spectra, infrared (IR) spectra, and ultraviolet-visible (UV-Vis) spectra.

The prediction of NMR chemical shifts (¹H and ¹³C) is achieved by calculating the magnetic shielding tensors of the nuclei. These theoretical predictions are invaluable for interpreting experimental NMR data and confirming the molecular structure.

UV-Vis spectra, which provide information about electronic transitions, can also be predicted. Time-dependent DFT (TD-DFT) is a common method used to calculate the excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum of this compound. For α,β-unsaturated nitriles, the characteristic π → π* transition is a key feature of their UV-Vis spectra. louisville.edu

Computational NMR and IR/Raman Spectra Simulation

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. For a compound like this compound, these simulations can provide valuable insights into its structural and electronic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation: Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) for this compound would involve geometry optimization of the molecule's ground state, followed by the application of methods such as the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts for the 1H and 13C nuclei would be highly dependent on the local electronic environment. For instance, the vinyl protons and carbons would exhibit characteristic shifts due to the C=C double bond and the electron-withdrawing nature of the nitrile group. The ethyl and methyl substituents would also have distinct, predictable chemical shifts. By comparing these theoretical spectra with experimental data, one could confirm the molecular structure and stereochemistry.

Infrared (IR) and Raman Spectroscopy Simulation: Simulation of the IR and Raman spectra of this compound would be achieved by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed at the harmonic level, with scaling factors often applied to the computed frequencies to better match experimental values. The simulated spectra would be expected to show characteristic vibrational modes:

C≡N stretch: A strong, sharp absorption in the IR spectrum and a strong Raman band, typically in the range of 2200-2260 cm-1.

C=C stretch: An absorption of variable intensity in the IR and a strong band in the Raman spectrum, usually around 1620-1680 cm-1.

C-H stretches: For the vinyl, ethyl, and methyl groups, appearing in the 2800-3100 cm-1 region.

C-H bends: A variety of bending vibrations for the different types of C-H bonds would be observed at lower frequencies.

The following table provides a hypothetical representation of predicted vibrational frequencies for this compound based on typical values for similar functional groups.

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C≡NStretching2215 - 2240StrongStrong
C=CStretching1630 - 1660MediumStrong
=C-HStretching3010 - 3040MediumMedium
-CH₂-Asymmetric Stretch2920 - 2950StrongMedium
-CH₂-Symmetric Stretch2850 - 2880MediumMedium
-CH₃Asymmetric Stretch2950 - 2980StrongMedium
-CH₃Symmetric Stretch2860 - 2890MediumMedium
=C-HBending (Out-of-plane)880 - 980StrongWeak

This table is illustrative and not based on actual computed data for this compound.

Structure-Reactivity Relationships and Quantitative Structure-Property Relationships (QSPR)

QSPR studies aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological activity. For this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or reactivity based on a set of molecular descriptors.

These descriptors can be categorized as:

Topological: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic: Related to the electronic distribution (e.g., dipole moment, frontier molecular orbital energies).

While no specific QSPR studies on this compound were found, research on other aliphatic nitriles has demonstrated the utility of this approach in predicting toxicological endpoints and other properties.

Analysis of Substituent Effects on Reactivity

The reactivity of this compound is primarily governed by the presence of the α,β-unsaturated nitrile functionality. The ethyl and methyl groups act as substituents that can influence this reactivity.

Electronic Effects: The ethyl and methyl groups are weakly electron-donating through an inductive effect. This can slightly increase the electron density on the C=C double bond, potentially affecting its susceptibility to electrophilic or nucleophilic attack. Compared to acrylonitrile (B1666552) (the parent α,β-unsaturated nitrile), the alkyl substituents in this compound would be expected to modulate the reactivity.

Steric Effects: The ethyl group at the C2 position introduces steric hindrance around the double bond and the nitrile group. This can influence the rate and regioselectivity of reactions. For example, in a Michael addition, the approach of a nucleophile to the β-carbon might be sterically hindered.

A hypothetical analysis of substituent effects on the electrophilicity of the β-carbon in a series of related α,β-unsaturated nitriles is presented below.

CompoundSubstituent at C2Substituent at C3Predicted Relative Electrophilicity of β-Carbon
AcrylonitrileHHHigh
CrotononitrileHCH₃Slightly Reduced
This compound C₂H₅CH₃Moderately Reduced
CinnamonitrileHC₆H₅Reduced (due to resonance)

This table represents a qualitative prediction based on general chemical principles.

Isotope Effects in Reaction Mechanisms

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the extent to which a particular atom is involved in the rate-determining step. This is achieved by comparing the reaction rates of a molecule with its isotopically substituted analogue.

For this compound, KIE studies could provide insights into various reactions, such as addition to the double bond or reactions involving the nitrile group. For instance, in a reaction where a C-H bond at the ethyl or methyl group is broken in the rate-determining step, substituting a hydrogen atom with deuterium (B1214612) (2H) would lead to a primary KIE (kH/kD > 1).

If isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step, a smaller secondary KIE might be observed. For example, deuterating the vinyl proton could reveal changes in hybridization at the α- or β-carbon during the transition state of a reaction.

Computational studies can be employed to predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. These calculations can help to distinguish between different proposed reaction mechanisms.

Applications in Organic Synthesis and Materials Science Research

Role as a Building Block for Complex Molecules

The reactivity of the alkene and nitrile functionalities allows for a variety of chemical transformations, positioning 2-ethylbut-2-enenitrile (B2705576) as a potential precursor for more complex molecular architectures.

Synthesis of Nitrogen-Containing Heterocycles

The nitrile group and the adjacent double bond in this compound make it a candidate for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions often proceed through cycloaddition or tandem Michael addition-cyclization pathways. For instance, reactions with binucleophilic reagents could potentially lead to the formation of pyridines, pyrimidines, or other heterocyclic systems, which are significant scaffolds in medicinal chemistry. The specific stereochemistry and substitution pattern of this compound would be expected to influence the regioselectivity of such cyclization reactions.

Precursor for Advanced Organic Intermediates

As an α,β-unsaturated nitrile, this compound can undergo a range of chemical transformations to yield valuable organic intermediates. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents. The double bond is susceptible to various addition reactions, including hydrogenation, halogenation, and epoxidation. A key reaction for this class of compounds is the Michael addition, where nucleophiles add to the β-carbon of the double bond. This reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of a wide array of more complex molecules from the this compound framework.

Reaction TypePotential Product Functional Group
Hydrolysis of NitrileCarboxylic Acid
Reduction of NitrilePrimary Amine
Michael AdditionFunctionalized Nitrile
CycloadditionHeterocyclic or Carbocyclic Ring

Contributions to Polymer Science (Mechanistic Focus)

The carbon-carbon double bond in this compound suggests its potential use as a monomer in polymer synthesis.

Engineering of Polymer Architectures through Enenitrile Monomers

The polymerization of this compound could proceed via free-radical or anionic mechanisms, similar to other vinyl monomers. The ethyl and methyl substituents on the double bond would likely influence the steric hindrance and reactivity of the monomer, thereby affecting the rate of polymerization and the molecular weight of the resulting polymer. The polarity of the nitrile group would also play a significant role in the polymerization process and the properties of the final polymer, such as its solubility and thermal stability. Copolymers of this compound with other monomers could also be synthesized to tailor the properties of the resulting materials.

Development of Advanced Functional Materials

Polymers derived from this compound could exhibit interesting properties for the development of advanced functional materials. The presence of the polar nitrile groups along the polymer backbone could lead to materials with a high dielectric constant or specific interactions with other molecules, making them potentially useful in electronics or as selective membranes. The post-polymerization modification of the nitrile groups could also be a route to a variety of functional polymers with applications in areas such as adhesives, coatings, and composites.

Research into Chemo- and Regioselectivity in Complex Syntheses

The multifunctional nature of this compound makes it an interesting substrate for studying chemo- and regioselectivity in organic reactions. For example, in reactions with reagents that can interact with both the double bond and the nitrile group, the outcome of the reaction will depend on the relative reactivity of these two functional groups. Factors such as the nature of the reagent, the reaction conditions (temperature, solvent, catalyst), and the steric and electronic properties of the this compound molecule itself will determine which functional group reacts and, in the case of addition to the double bond, the regiochemistry of the addition. Understanding and controlling these selective processes are fundamental challenges in modern organic synthesis.

Environmental Chemistry Research (e.g., Bioremediation Mechanisms)

While specific research on the environmental fate and bioremediation of this compound is not extensively documented in publicly available literature, the broader class of nitrile compounds has been a subject of environmental chemistry research. Nitriles, organic compounds containing a cyano (-C≡N) group, are released into the environment from various industrial activities. unisa.ac.zasemanticscholar.org The ecotoxicity of many nitrile compounds necessitates an understanding of their persistence and potential for natural attenuation or engineered bioremediation. nih.govfrontiersin.org

Microbial degradation is a primary mechanism for the removal of nitrile compounds from contaminated soil and water. unisa.ac.zanih.gov Microorganisms have evolved specific enzymatic pathways to metabolize nitriles, typically utilizing them as a source of carbon and/or nitrogen. tandfonline.comoup.com These biological processes are considered environmentally friendly and cost-effective alternatives to conventional chemical or physical remediation methods. nih.gov

The two main enzymatic pathways for the microbial degradation of nitriles are the nitrilase pathway and the nitrile hydratase-amidase pathway. nih.govd-nb.info

Nitrilase Pathway: In this pathway, a single enzyme, nitrilase, catalyzes the direct hydrolysis of a nitrile to its corresponding carboxylic acid and ammonia (B1221849). nih.govd-nb.info This one-step conversion is an efficient detoxification mechanism employed by various bacteria, fungi, and yeasts. nih.gov

Nitrile Hydratase and Amidase Pathway: This is a two-step process involving two distinct enzymes. First, nitrile hydratase converts the nitrile to an amide. Subsequently, an amidase hydrolyzes the amide to a carboxylic acid and ammonia. d-nb.inforesearchgate.net This pathway is also widespread among nitrile-degrading microorganisms, including genera such as Rhodococcus, Pseudomonas, and Bacillus. tandfonline.comwhiterose.ac.uk

Research on aliphatic nitriles, which are structurally similar to this compound, has demonstrated the efficacy of these bioremediation pathways. For instance, bacteria like Rhodococcus rhodochrous have been shown to degrade various aliphatic nitriles by utilizing both the nitrilase and the nitrile hydratase/amidase systems. nih.govresearchgate.net The final products of these degradation pathways, carboxylic acids and ammonia, are generally less toxic and can be assimilated into central metabolic pathways by the microorganisms. unisa.ac.zaresearchgate.net

Although direct empirical data for this compound is lacking, it can be hypothesized that its bioremediation would proceed via one or both of these established enzymatic pathways. The presence of the unsaturated bond and the ethyl group may influence the substrate specificity and degradation efficiency of microbial enzymes. Further research is necessary to isolate and characterize microorganisms capable of degrading this compound and to elucidate the specific metabolic pathways and enzymes involved. Such studies would be crucial for developing effective bioremediation strategies for environments potentially contaminated with this compound.

PathwayEnzymes InvolvedStep 1 ProductFinal Products
Nitrilase Pathway NitrilaseNot ApplicableCarboxylic Acid + Ammonia
Nitrile Hydratase/Amidase Pathway Nitrile Hydratase, AmidaseAmideCarboxylic Acid + Ammonia

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-ethylbut-2-enenitrile, and how should conflicting spectral data be resolved?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm the nitrile group (C≡N stretch at ~2200 cm1^{-1}) and alkene geometry. For ambiguous 1H^1H-NMR splitting patterns, employ 2D-COSY or HSQC experiments to resolve coupling interactions. Cross-validate results with computational simulations (e.g., DFT for NMR chemical shifts) to address contradictions .

Q. How can isomerism in this compound be systematically analyzed?

  • Methodological Answer : Determine geometric isomerism (E/Z) via NOESY NMR to assess spatial proximity of substituents. For structural isomerism, compare experimental boiling points and dipole moments with computational predictions (e.g., Gaussian software). Crystallographic analysis using SHELX programs can resolve ambiguities in molecular geometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines for nitrile handling: use fume hoods, nitrile gloves, and eye protection. Monitor airborne concentrations with real-time sensors. In case of exposure, administer first aid (e.g., flushing eyes with water for 15 minutes) and consult toxicity databases (e.g., PubChem) for antidote recommendations .

Advanced Research Questions

Q. How can reaction mechanisms for this compound in nucleophilic additions be validated experimentally and computationally?

  • Methodological Answer : Track reaction intermediates via stopped-flow IR spectroscopy. Use DFT calculations (B3LYP/6-31G* level) to model transition states and compare activation energies with experimental kinetic data (Arrhenius plots). Isotopic labeling (e.g., 15N^{15}N) can confirm mechanistic pathways in cyanide displacement reactions .

Q. What strategies address discrepancies in reported synthetic yields of this compound across studies?

  • Methodological Answer : Conduct a meta-analysis of reaction conditions (temperature, catalyst loading, solvent polarity) using ANOVA to identify statistically significant variables. Reproduce experiments under controlled conditions (e.g., inert atmosphere) and validate purity via HPLC. Publish negative results to clarify contradictions .

Q. How can SHELX software improve the accuracy of crystallographic data for this compound derivatives?

  • Methodological Answer : Refine crystal structures using SHELXL with high-resolution X-ray data (≤1.0 Å). Apply TWIN commands for twinned crystals and check for disorder with PLATON. Validate hydrogen-bonding networks via ORTEP-3 visualizations to ensure geometric accuracy .

Q. What computational approaches predict the biological activity of this compound derivatives?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., cytochrome P450) to assess binding affinities. Validate with MD simulations (GROMACS) over 100 ns to evaluate stability. Cross-reference results with QSAR models trained on analogous nitriles .

Data Analysis and Research Design

Q. How should researchers statistically analyze conflicting thermodynamic data (e.g., ΔH, ΔG) for this compound reactions?

  • Methodological Answer : Apply Grubbs’ test to identify outliers in calorimetric datasets. Use weighted least-squares regression to account for measurement uncertainties. Report confidence intervals (95%) and compare with theoretical values from Gaussian thermochemistry calculations .

Q. What ethical considerations apply to publishing incomplete or contradictory data on this compound?

  • Methodological Answer : Disclose limitations in the Methods section, including instrument precision and sample purity. Obtain ethical approval for data sharing (IRB protocols) and cite conflicting studies transparently. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data repositories .

Tables for Reference

Table 1 : Key spectroscopic benchmarks for this compound

TechniqueExpected SignalDiagnostic Use
1H^1H-NMRδ 1.2–1.4 (t, 3H, CH2_2CH3_3)Ethyl group confirmation
IR2200–2260 cm1^{-1} (C≡N)Nitrile identification
MS (EI)m/z 97 (M+^+)Molecular ion validation

Table 2 : Common crystallographic refinement parameters (SHELXL)

ParameterValue RangePurpose
R1_1<0.05Agreement with observed data
wR2_2<0.10Weighted agreement
GooF1.0–1.2Model fit to data

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.